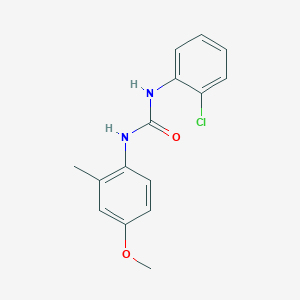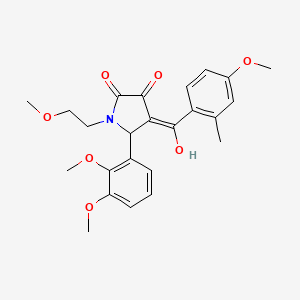
1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxy-methylphenyl group attached to a urea moiety
準備方法
The synthesis of 1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 2-chloroaniline with 4-methoxy-2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding, providing insights into biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.
類似化合物との比較
Similar compounds to 1-(2-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea include other urea derivatives with different substituents on the phenyl rings. These compounds may have varying degrees of activity and specificity, depending on the nature and position of the substituents. Some examples include:
- 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea
- 1-(2-Methoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea
- 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-9-11(20-2)7-8-13(10)17-15(19)18-14-6-4-3-5-12(14)16/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOXWYWPGBXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR*,5R*,6S*,7aS*)-2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5333440.png)
![N-(2-methoxy-1-methylethyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5333446.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-L-tryptophanamide hydrochloride](/img/structure/B5333468.png)
![N-phenyl-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5333476.png)
![1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5333481.png)
![2-(ethylamino)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5333485.png)

![4-(2-chloro-6-fluorobenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5333488.png)
![4-(2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5333489.png)
![4-(acetylamino)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B5333494.png)

![N-isopropyl-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5333501.png)
![4-fluoro-3-[(3-propylmorpholin-4-yl)carbonyl]benzenesulfonamide](/img/structure/B5333510.png)
![(2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B5333513.png)
